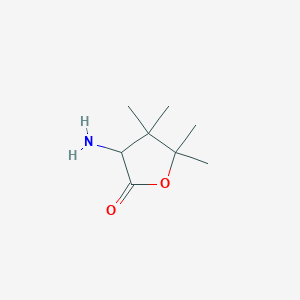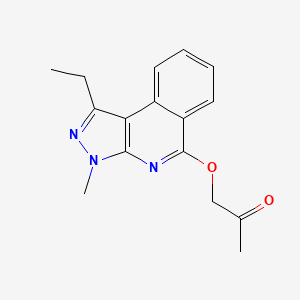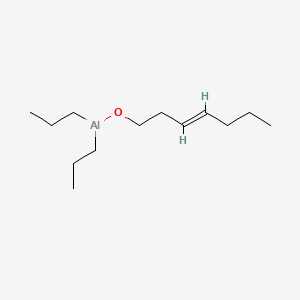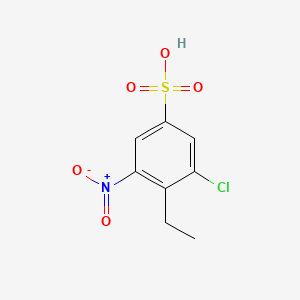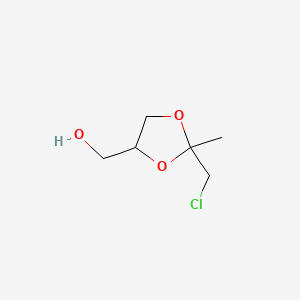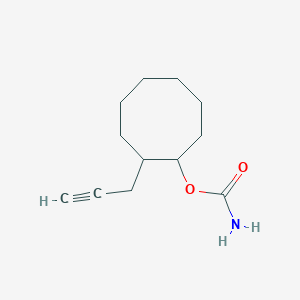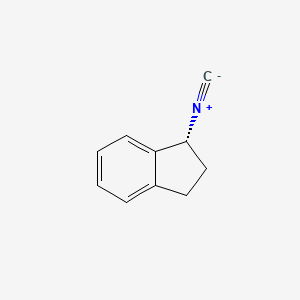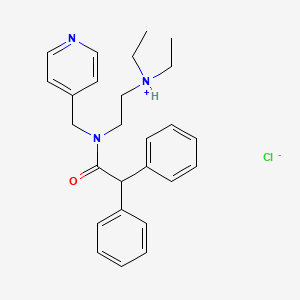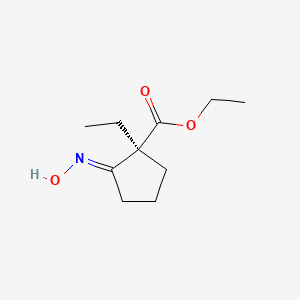
ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate is a significant compound in the realm of organic chemistry, notable for its unique structure and diverse applications. It is a chiral molecule with a distinct configuration that contributes to its reactivity and functionality in various chemical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl nitrite under controlled conditions. The process starts with the condensation of cyclopentanone and ethyl nitrite, followed by an oxidation step to introduce the hydroxyimino group. The final step involves esterification, resulting in the formation of the ethyl ester.
Industrial Production Methods: On an industrial scale, the production process is optimized for yield and purity, often incorporating catalysts and specific solvents to enhance reaction efficiency. The use of flow reactors may be employed to ensure consistent product quality and scalability.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.
Reduction: : Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: : Substitution reactions can occur at the ester group, allowing for the formation of a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Strong nucleophiles like sodium methoxide or ammonia.
Major Products Formed
Oxime derivatives from oxidation.
Amines from reduction.
Various esters from substitution reactions.
Scientific Research Applications
Ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate is extensively used in scientific research due to its versatility:
Chemistry: : As a building block in the synthesis of complex organic molecules.
Biology: : Studied for its potential biochemical interactions.
Medicine: : Investigated for its possible pharmacological activities.
Industry: : Utilized in the production of specialized materials and intermediates.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : Enzyme active sites where it can act as an inhibitor or activator.
Pathways Involved: : Potential involvement in metabolic pathways where the hydroxyimino group can participate in redox reactions.
Comparison with Similar Compounds
Ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity.
Similar Compounds: : Other hydroxyimino compounds and cyclopentane derivatives.
Uniqueness: : Its chiral centers and the presence of both ester and hydroxyimino functionalities.
By understanding the intricacies of this compound, researchers can leverage its properties for various innovative applications.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl (1S,2E)-1-ethyl-2-hydroxyiminocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-3-10(9(12)14-4-2)7-5-6-8(10)11-13/h13H,3-7H2,1-2H3/b11-8+/t10-/m0/s1 |
InChI Key |
FKGVEHDQJXLHLC-NGPGYTDTSA-N |
Isomeric SMILES |
CC[C@@]\1(CCC/C1=N\O)C(=O)OCC |
Canonical SMILES |
CCC1(CCCC1=NO)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


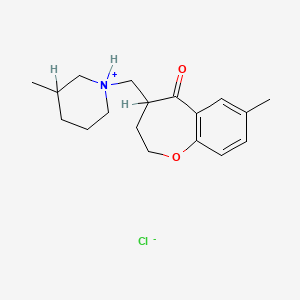
![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
![anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-](/img/structure/B15347697.png)
![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
![4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
